Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate

PROTAC linker synthesis orthogonal protecting group strategy solid-phase peptide synthesis

Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate (CAS 149636-42-0), molecular formula C₁₄H₂₀ClNO₆S and molecular weight 365.8 g/mol, is a heterobifunctional building block that integrates a benzyloxycarbonyl (Cbz)-protected amine, a diethylene glycol (PEG2) spacer, and a terminal sulfonyl chloride group within a single molecular architecture. The compound is commercially catalogued as a PROTAC (PROteolysis TArgeting Chimera) linker intermediate, specifically listed as SY293226 by Shaoyuan Technology (Shanghai) under the systematic Chinese nomenclature 2-[2-[2-(Cbz-氨基)乙氧基]乙氧基]乙磺酰氯.

Molecular Formula C14H20ClNO6S
Molecular Weight 365.83
CAS No. 149636-42-0
Cat. No. B2555081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate
CAS149636-42-0
Molecular FormulaC14H20ClNO6S
Molecular Weight365.83
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCOCCOCCS(=O)(=O)Cl
InChIInChI=1S/C14H20ClNO6S/c15-23(18,19)11-10-21-9-8-20-7-6-16-14(17)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,17)
InChIKeyDSDFRGGRWQBQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate (CAS 149636-42-0) — Structural Profile and Procurement-Relevant Identity


Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate (CAS 149636-42-0), molecular formula C₁₄H₂₀ClNO₆S and molecular weight 365.8 g/mol, is a heterobifunctional building block that integrates a benzyloxycarbonyl (Cbz)-protected amine, a diethylene glycol (PEG2) spacer, and a terminal sulfonyl chloride group within a single molecular architecture . The compound is commercially catalogued as a PROTAC (PROteolysis TArgeting Chimera) linker intermediate, specifically listed as SY293226 by Shaoyuan Technology (Shanghai) under the systematic Chinese nomenclature 2-[2-[2-(Cbz-氨基)乙氧基]乙氧基]乙磺酰氯 . It belongs to the broader class of N-protected aminoalkanesulfonyl chlorides, which serve as key intermediates for sulfonopeptide and sulfonamide-containing conjugate synthesis [1].

Why Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate Cannot Be Replaced by a Generic Analog in PROTAC and Bioconjugation Workflows


Substituting this compound with a structurally related analog—such as a Boc-protected variant, a shorter ethyl-spacer congener, or a simple N-(chlorosulfonyl)carbamate—introduces incompatibilities across three orthogonal dimensions that are critical for multistep conjugate assembly. First, the Cbz protecting group is stable under the acidic conditions commonly used for Boc removal (e.g., TFA), enabling sequential deprotection strategies that are incompatible with Boc-protected sulfonyl chlorides . Second, the PEG2 spacer contributes approximately 88 Da of additional mass and introduces two ether oxygen hydrogen-bond acceptors relative to the ethyl-spacer analog (benzyl 2-(chlorosulfonyl)ethylcarbamate, CAS 52530-50-4), altering both the physicochemical profile and the spatial reach between reactive termini in ways that directly affect PROTAC ternary complex formation [1]. Third, the sulfonyl chloride electrophile exhibits reactivity and hydrolysis kinetics distinct from NHS esters or carboxylic acids commonly found on alternative Cbz-PEG linkers (e.g., Cbz-NH-PEG2-C2-acid), which means that reaction conditions optimized for one electrophile cannot be directly transferred to the other . These three structural features—protecting group, spacer chemistry, and electrophile identity—are co-optimized in 149636-42-0 and cannot be independently swapped without redesigning the entire synthetic route.

Quantitative Differentiation Evidence: Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate vs. Closest Structural Analogs


Orthogonal Amine Protecting Group Strategy: Cbz Stability Under Acidic Boc-Deprotection Conditions vs. Boc-Protected Sulfonyl Chlorides

The Cbz (benzyloxycarbonyl) protecting group in 149636-42-0 demonstrates stability under the acidic conditions (20–50% TFA in CH₂Cl₂, 0.5–2 h at room temperature) routinely employed for N-Boc deprotection, whereas Boc-protected sulfonyl chlorides such as tert-butyl (2-(chlorosulfonyl)ethyl)carbamate (CAS 134019-73-1) undergo simultaneous deprotection under these identical conditions . This differential stability allows 149636-42-0 to be employed in synthetic sequences where an acid-labile protecting group (e.g., Boc, tBu ester) is present elsewhere in the molecule and must be removed without unmasking the Cbz-protected amine terminus. In contrast, Boc-protected sulfonyl chloride linkers cannot be used in such orthogonal schemes because their amine protecting group is cleaved concurrently with the target protecting group .

PROTAC linker synthesis orthogonal protecting group strategy solid-phase peptide synthesis

PEG2 Spacer Extends Inter-Ligand Distance by ~8 Å Relative to Ethyl-Spacer Analog, Modulating PROTAC Ternary Complex Geometry

The PEG2 spacer in 149636-42-0 (—CH₂CH₂OCH₂CH₂OCH₂CH₂—) comprises an 8-atom backbone with an estimated extended length of approximately 10.5 Å, compared to the 2-atom ethyl spacer (—CH₂CH₂—) in benzyl 2-(chlorosulfonyl)ethylcarbamate (CAS 52530-50-4) with an extended length of approximately 2.6 Å [1]. This ~8 Å difference in maximum inter-ligand separation directly influences the geometry of ternary complex formation in PROTAC-mediated protein degradation, where linker length is a critical determinant of ubiquitination efficiency and target degradation kinetics . The molecular weight increase from 277.73 g/mol (ethyl analog) to 365.8 g/mol (PEG2 analog) corresponds to an 88.07 Da difference, reflecting the additional diethylene glycol unit that also contributes two extra hydrogen-bond acceptor sites (from 4 to 6 total HBA count) .

PROTAC linker design spacer length optimization ternary complex formation

Sulfonyl Chloride Electrophile Enables Irreversible Sulfonamide Bond Formation; Carboxylic Acid-Terminated Cbz-PEG Linkers Require Activating Agents for Conjugation

The terminal sulfonyl chloride group in 149636-42-0 reacts directly with primary and secondary amines to form stable, non-hydrolyzable sulfonamide bonds under mild basic conditions (pH 8–10, aqueous or organic solvent, 0–25 °C) without requiring a separate carboxyl-activating reagent such as EDC/HOBt, DCC, or HATU [1]. In contrast, the carboxyl-terminated analog Cbz-NH-PEG2-C2-acid (CAS 1347750-76-8) requires in situ activation of the carboxylic acid before amine coupling, adding a step, generating stoichiometric byproducts, and introducing the potential for racemization in chiral substrates . Sulfonyl chlorides are also reported to hydrolyze very slowly at temperatures below ~70 °C, providing a practical aqueous handling window at 0–25 °C that is sufficient for bioconjugation workflows [2].

sulfonamide bioconjugation irreversible covalent linkage PROTAC warhead conjugation

Commercial Continuity Risk: Product Discontinued at Biosynth/CymitQuimica but Available via Shaoyuan as SY293226

Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate is listed as a discontinued product across all package sizes (10 mg through 1 g) at CymitQuimica (Biosynth brand), with the product status marked 'Ausgelaufen' (discontinued) on the European site as of May 2026 . In contrast, the compound is actively catalogued as SY293226 by Shaoyuan Technology (Shanghai) under the PROTAC linker product category, indicating alternative commercial availability . For comparison, the Boc analog tert-butyl (2-(chlorosulfonyl)ethyl)carbamate (CAS 134019-73-1) remains in active, multi-vendor supply (InvivoChem V112584, MedChemExpress, TargetMol), providing a procurement-robustness benchmark . The narrower commercial availability of 149636-42-0 relative to its Boc counterpart represents a quantifiable procurement risk factor that must be weighed against its unique orthogonal protecting group advantage.

chemical sourcing PROTAC linker procurement supply chain risk management

Validated Application Scenarios for Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate Based on Differential Structure–Property Evidence


PROTAC Library Synthesis Requiring Orthogonal Cbz Deprotection After Acidic Boc/tBu Ester Removal

In PROTAC assembly routes where the E3 ligase ligand or target-protein warhead carries a Boc-protected amine or tert-butyl ester that must be removed under acidic conditions (TFA/CH₂Cl₂, 25 °C, 1–2 h), 149636-42-0 is the appropriate sulfonyl chloride linker because its Cbz group survives these conditions intact . After acid-mediated Boc deprotection, the Cbz group can be cleanly removed by catalytic hydrogenolysis (H₂, Pd/C, MeOH, 25 °C, 1–4 h) to liberate the free amine for subsequent conjugation steps . This sequential deprotection strategy—acid then hydrogenolysis—is inaccessible to Boc-protected sulfonyl chloride linkers such as CAS 134019-73-1, which would lose their amine protection during the initial acidic step, leading to unwanted side reactions or requiring a complete redesign of the protecting group scheme .

Synthesis of PEG2-Spaced Sulfonopeptides via Direct Sulfonamide Bond Formation Without Carboxyl Activation

The sulfonyl chloride terminus of 149636-42-0 enables direct, one-step coupling with amino acid or peptide esters to form sulfonopeptide linkages, as established for the broader class of Cbz-protected aminoalkanesulfonyl chlorides [1]. This direct reactivity eliminates the need for carboxyl-activating reagents (EDC, HATU, etc.) and the associated byproduct removal steps that are required when using Cbz-PEG2-carboxylic acid linkers (e.g., Cbz-NH-PEG2-C2-acid, CAS 1347750-76-8) for amide bond formation . The PEG2 spacer additionally provides ~8 Å of separation between the sulfonamide bond and the Cbz-protected amine, which can be exploited to modulate conformational flexibility in the resulting sulfonopeptide .

Bioconjugation of Amine-Containing Biomolecules Requiring a Stable, Non-Hydrolyzable Sulfonamide Linkage with a Cbz-Masked Secondary Functional Handle

For bioconjugation applications where an irreversible covalent linkage to a protein or peptide N-terminus or lysine side chain is desired, the sulfonyl chloride group reacts rapidly with primary amines at pH 8–10 to form a hydrolytically stable sulfonamide [2]. The Cbz group remains intact throughout the conjugation, serving as a masked amine handle that can be revealed later by hydrogenolysis to introduce a second functional element (fluorophore, affinity tag, or second biomolecule). This orthogonal dual-functional architecture—irreversible sulfonamide formation at one terminus, latent amine at the other—is unique to Cbz-protected sulfonyl chloride PEG linkers and cannot be replicated with simple NHS-ester or maleimide heterobifunctional reagents, which employ different and often less hydrolytically robust linkage chemistries [2].

Medium-Throughput PROTAC Linker Optimization Campaigns Exploiting PEG2 as a Distinct Spacer Length Data Point

When constructing a systematic PROTAC linker SAR panel varying spacer length (e.g., C1–C2 alkyl, PEG1, PEG2, PEG3, PEG4), 149636-42-0 provides the PEG2 data point—a linker with an 8-atom backbone and estimated ~10.5 Å extended length . This length occupies a mechanistically informative position between the short ethyl spacer (~2.6 Å, CAS 52530-50-4) and longer PEG3 or PEG4 variants, enabling the identification of optimal linker geometry for ternary complex formation and target ubiquitination efficiency . The Cbz protecting group further allows the same linker scaffold to be used across multiple deprotection schemes during library diversification, maintaining consistent linker chemistry while varying warhead and E3 ligand identity .

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